S-Methyl-3-thioacetaminophen

Pharmacokinetics Biomonitoring Metabolomics

Routine acetaminophen metabolites clear rapidly (peak 1.3-3.7 h), precluding retrospective exposure assessment. S-Methyl-3-thioacetaminophen-with a 13.5 h peak excretion-extends the detection window by over 10 hours, enabling biomonitoring long after parent drug elimination. • LC-HRMS reference standard for quantifying thiomethyl metabolites in urine/plasma • Critical for forensic toxicology panels detecting delayed-presentation APAP intoxication • Supplied with full analytical documentation for GLP-compliant method validation

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 37398-23-5
Cat. No. B019773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl-3-thioacetaminophen
CAS37398-23-5
SynonymsN-[4-Hydroxy-3-(methylthio)phenyl]-acetamide;  3-(Methylthio)acetaminophen;  _x000B_3-(Methylthio)paracetamol;  4’-Hydroxy-3’-(methylthio)acetanilide; 
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)SC
InChIInChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)
InChIKeyKNDKLDWGYWQCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl-3-thioacetaminophen: Biomarker Development and Metabolism Research


S-Methyl-3-thioacetaminophen (CAS 37398-23-5), also designated as 3-(Methylthio)paracetamol, is a sulfur-containing metabolite of acetaminophen (APAP). It is formed via the thiomethyl shunt pathway, which processes the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) [1]. This compound and its conjugated derivatives (sulfate and sulfoxide sulfate) are recognized as stable biomarkers with delayed excretion kinetics, offering a prolonged detection window compared to conventional APAP metabolites [2]. Its primary applications are as a reference standard for LC-HRMS analytical method development and as a probe for investigating the thiomethyl shunt pathway in toxicological and epidemiological studies .

Workflow LC-HRMS analytical reference standard
Selection Delayed urinary excretion biomarker probe
Use Context Thiomethyl shunt pathway research

S-Methyl-3-thioacetaminophen: Irreplaceable for Delayed Biomarker Applications


Acetaminophen metabolites exhibit drastically different pharmacokinetic profiles that preclude functional interchangeability. The conventional phase II conjugates—glucuronide, sulfate, cysteine, and mercapturate—are rapidly excreted, with peak urinary excretion rates occurring within 1.3–3.7 hours post-dose [1]. In contrast, the thiomethyl metabolite S-methyl-3-thioacetaminophen displays a mean peak excretion time of 13.5 hours [2]. This 10-hour delay fundamentally alters the temporal window of detection. Consequently, substituting this thiomethyl compound with a conventional metabolite would severely compromise the sensitivity of biomonitoring assays designed to retrospectively assess APAP exposure, particularly in epidemiological studies or forensic toxicology scenarios where the parent drug has already cleared from circulation [3].

Target Compound
S-Methyl-3-thioacetaminophen

Delayed excretion kinetics support an extended detection window for retrospective biomonitoring. Linked to NAPQI elimination via the thiomethyl shunt.

Conventional Substitutes
APAP Phase II Conjugates

Rapid urinary clearance may limit detection to a short post-exposure interval. Conventional metabolites do not reflect the same thiomethyl shunt pathway context.


Similar product does not mean interchangeable product. The temporal detection window may shift significantly; assay sensitivity for retrospective exposure assessment may require verification if substituting.

S-Methyl-3-thioacetaminophen: Quantitative Evidence vs. Conventional Metabolites


Peak Urinary Excretion Time vs. Conventional Metabolites

The mean time to peak urinary excretion rate for S-methyl-3-thioacetaminophen is 13.5 hours, which is substantially delayed compared to conventional acetaminophen metabolites (glucuronide, sulfate, cysteine, mercapturate, and methoxy metabolites), which exhibit peak excretion between 1.3 and 3.7 hours [1].

Peak urinary excretion time
Head-to-head
13.5 hours
vs. conventional metabolites 1.3–3.7 h
~10 h delay
Supports extended biomonitoring detection window interpretation
Human study: 8 adults, 1 g oral APAP, 24 h urine collection
Pharmacokinetics Biomonitoring Metabolomics

Plasma Half-Life vs. Conventional Metabolites

The plasma half-life of S-methyl-3-thioacetaminophen (and its thiomethyl metabolite conjugates) could not be determined in a 24-hour study due to its very late peak time, whereas conventional metabolites (glucuronide, sulfate, cysteine, mercapturate) have measurable half-lives ranging from 4.1 to 5.7 hours [1]. The delayed formation and elimination kinetics of the thiomethyl metabolites are further confirmed by non-targeted HRMS studies showing peak plasma levels at approximately 24 hours post-dose [2].

Plasma half-life
Cross-study
Undetermined in 24 h
Conventional metabolites: 4.1–5.7 h
Peak ~24 h post-dose
Delayed peak supports prolonged persistence context
Half-life not measurable within standard 24 h collection window
Pharmacokinetics Drug Metabolism Toxicology

Diagnostic Sensitivity for Acute APAP Intoxication vs. Free APAP

S-methyl-3-thioacetaminophen conjugates retain diagnostic relevance for APAP acute intoxication even after free APAP has been cleared from blood, which is not the case for the parent compound [1]. In contrast, the short half-life of APAP (~3.1 hours) limits its utility in delayed presentations of overdose [2].

Detectability post-clearance
Head-to-head
Detectable after free APAP clearance
Free APAP half-life ~3.1 h
Qualitative advantage
May support delayed-exposure research sample analysis
HRMS analysis of human serum/plasma; in vitro liver models
Clinical Toxicology Biomarker Validation Forensic Chemistry

Biomarker Stability for Human Biomonitoring vs. Conventional Metabolites

S-methyl-3-thioacetaminophen and its conjugates are characterized as 'stable biomarkers' with 'delayed excretion rates' compared to 'conventional APAP metabolites' [1]. The standard phase II conjugates (glucuronide, sulfate) are rapidly cleared, limiting the retrospective assessment of APAP exposure. The thiomethyl metabolites, by contrast, have 'comparable diagnostic sensitivity' to free APAP and its phase II conjugates, but with a 'delayed peak' in blood and urine, thereby 'extending the window of exposure assessment' [2].

Exposure assessment window
Cross-study
Prolonged detection window
Conventional metabolites: short (hours)
Qualitative difference
Supports retrospective exposure assessment in cohort studies
Human biomonitoring HRMS studies; epidemiological cohorts
Human Biomonitoring Epidemiology Analytical Chemistry

Metabolic Linkage to NAPQI Elimination

S-methyl-3-thioacetaminophen conjugates are directly linked to the elimination of the toxic NAPQI intermediate, produced via the thiomethyl shunt pathway [1]. In contrast, conventional detoxification pathways (glucuronidation and sulfation) bypass NAPQI formation and do not reflect the extent of reactive metabolite generation [2].

Metabolic origin
Class-level
Derived from NAPQI via thiomethyl shunt
Phase II conjugates bypass NAPQI formation
Mechanistic distinction
Supports NAPQI pathway probe interpretation
In vitro liver models and human studies; class-level inference
Toxicology Drug Metabolism Hepatotoxicity

Gut Microflora Dependence of Metabolite Formation

The formation of S-methyl-3-thioacetaminophen (3-methylthioparacetamol) is highly dependent on gut microflora, as evidenced by a highly significant reduction in its urinary excretion in germ-free and neomycin-treated mice [1]. This contrasts with the major phase II metabolites (glucuronide and sulfate), whose formation is primarily hepatic and less directly influenced by gut microbial activity [2].

Gut microflora dependence
Class-level
Markedly reduced in germ-free/antibiotic-treated models
Phase II conjugates: primarily hepatic
Microbiome-dependent
Supports microbiome-drug metabolism probe context
Conventional vs. germ-free/neomycin-treated mouse models
Microbiome Drug Metabolism Enterohepatic Circulation

S-Methyl-3-thioacetaminophen: Scientific & Industrial Applications


Analytical Reference Standard for LC-HRMS Biomonitoring

Procure S-methyl-3-thioacetaminophen as a certified reference material to develop and validate liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods for the quantification of thiomethyl metabolites in human urine and plasma. This application leverages the compound's established role as a stable, delayed biomarker of APAP exposure, enabling the retrospective assessment of pharmaceutical use in large-scale epidemiological cohort studies where conventional metabolites are no longer detectable [1].

Delayed APAP Overdose Biomarker for Clinical & Forensic Toxicology

Utilize S-methyl-3-thioacetaminophen as a key analytical target in forensic and clinical toxicology panels for confirming acute APAP intoxication in patients presenting to the emergency department more than several hours post-ingestion. The evidence shows that these thiomethyl metabolites remain detectable and diagnostically relevant even after free APAP has been cleared from the blood, addressing a critical limitation of current clinical assays [1].

Mechanistic Probe for Thiomethyl Shunt & NAPQI Detoxification

Employ S-methyl-3-thioacetaminophen and its conjugates as mechanistic probes in in vitro (e.g., primary human hepatocytes, HepaRG cells) and in vivo studies to investigate the thiomethyl shunt pathway. This application is supported by evidence linking these metabolites directly to NAPQI elimination, allowing researchers to quantify inter-individual variability in toxic metabolite production and assess the contribution of this overlooked pathway to APAP-induced hepatotoxicity [1].

Microbiome Tool for Gut Flora-Mediated Drug Metabolism

Use S-methyl-3-thioacetaminophen as a specific functional marker to study the role of gut microflora in drug metabolism. The formation of this metabolite is uniquely dependent on microbial C-S lyase activity in the intestine, as demonstrated by its marked reduction in germ-free and antibiotic-treated animal models. This makes it a valuable tool for investigating host-microbiome interactions in xenobiotic biotransformation [1].

Application
Selection Property
Validation Focus
LC-HRMS biomonitoring reference standard
Certified analytical reference material for thiomethyl metabolite quantification
Method validation for delayed-biomarker detection in research matrices
Delayed-exposure toxicology research
Post-clearance detectability after parent compound elimination
Exposure assessment time-window review in overdose research models
Thiomethyl shunt mechanistic studies
NAPQI-pathway-specific metabolite probe
Inter-individual variability in toxic metabolite production
Microbiome-drug metabolism research
Gut microflora-dependent metabolite formation
Host-microbiome interaction in xenobiotic biotransformation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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